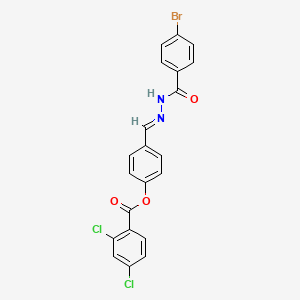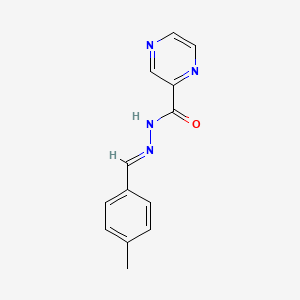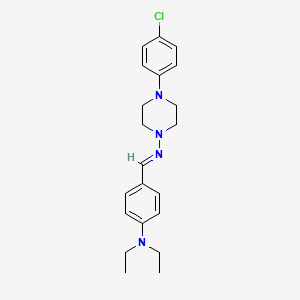
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene amine moiety with a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenyl group.
Formation of Benzylidene Amine Moiety: The final step involves the condensation of the substituted piperazine with 4-diethylaminobenzaldehyde in the presence of an acid catalyst to form the benzylidene amine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-(4-Fluoro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a fluorine atom instead of chlorine.
(4-(4-Methyl-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C21H27ClN4 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H27ClN4/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-26-15-13-25(14-16-26)21-11-7-19(22)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b23-17+ |
Clave InChI |
VAJRCAYXNHKPOX-HAVVHWLPSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


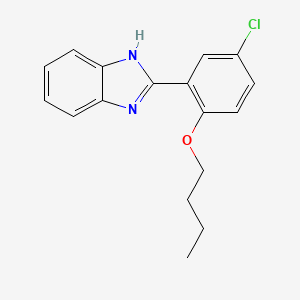
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)

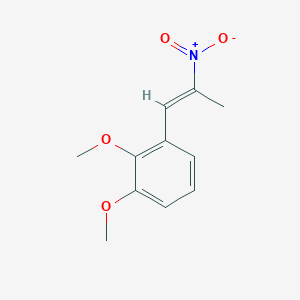
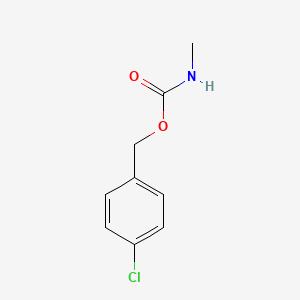

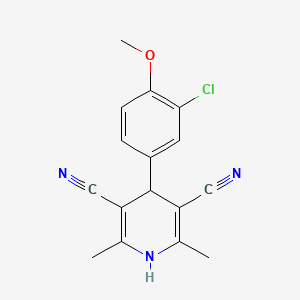
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)

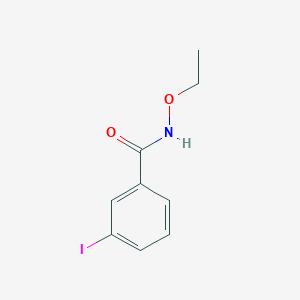
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
